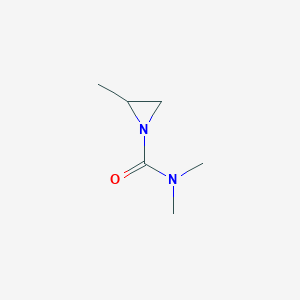

N,N,2-trimethylaziridine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

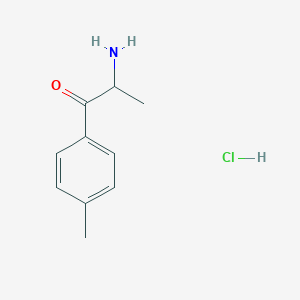

“N,N,2-trimethylaziridine-1-carboxamide” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 g/mol .

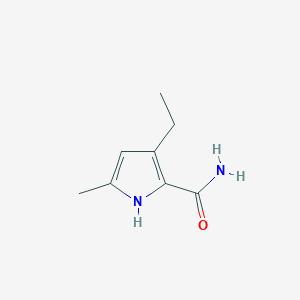

Molecular Structure Analysis

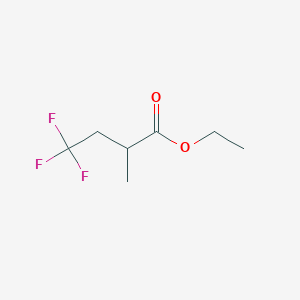

The molecular structure of “N,N,2-trimethylaziridine-1-carboxamide” consists of a three-membered aziridine ring with two methyl groups and a carboxamide group attached . The InChI string representation of the molecule isInChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 . Physical And Chemical Properties Analysis

“N,N,2-trimethylaziridine-1-carboxamide” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 23.3 Ų and a complexity of 133 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

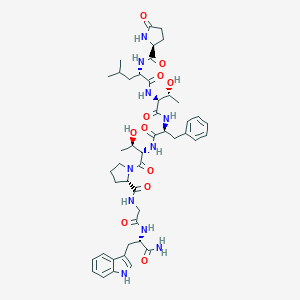

N,N,2-trimethylaziridine-1-carboxamide derivatives show significant promise in antitumor applications. They have demonstrated broad structure-activity relationships for antileukemic activity and remarkable activity against solid tumors like Lewis lung tumor in vivo. Some analogues are capable of effecting complete cures of advanced diseases, suggesting their potential as a new class of antitumor agents (Atwell et al., 1987). Furthermore, these compounds have been active against various solid and hematological tumor cells in culture, including strains resistant to standard treatments. Their robust in vivo activity and favorable pharmacokinetic profile mark them as candidates for further oncology indications (Lombardo et al., 2004).

Enzyme Catalysis and Stereochemistry

The aziridine-1-carboxamide derivatives have been shown to be substrates for enzymatic catalysis, leading to the resolution of enantiomers. For instance, Rhodococcus rhodochrous IFO 15564-catalyzed hydrolysis of racemic trans-3-arylaziridine-2-carboxamides resulted in enantiopure derivatives. These substrates underwent stereoselective nucleophilic ring-openings, yielding enantiopure, unnatural D-α-amino acids, which are valuable in medicinal chemistry and natural product synthesis (Morán-Ramallal et al., 2010).

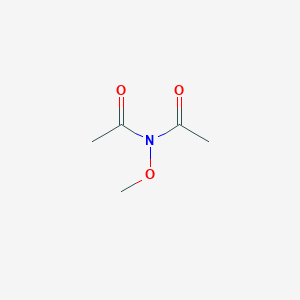

Synthesis of N-Acylaziridine-2-carboxamides

A ZnCl2-catalyzed diastereoselective Joullié-Ugi three-component reaction has been established for synthesizing highly functionalized N-acylaziridine-2-carboxamide derivatives. This method allows the preparation of these compounds with diverse functionalities, demonstrating the versatility of aziridine-1-carboxamides in chemical synthesis (Angyal et al., 2018).

Eigenschaften

IUPAC Name |

N,N,2-trimethylaziridine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGNVBNNVSIGKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451571 |

Source

|

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,2-trimethylaziridine-1-carboxamide | |

CAS RN |

137514-20-6 |

Source

|

| Record name | N,N,2-trimethylaziridine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)